Cyclobutyl 2-pyridyl ketone

Organic Synthesis Building Block Quality Reproducibility

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a heteroaryl ketone building block with a strained cyclobutyl ring, offering unique conformational rigidity and reactivity (e.g., ring-opening) unavailable in cyclopentyl or phenyl analogs. Its defined steric environment makes it a valuable precursor for chiral N,O-chelating ligands, enhancing enantioselectivity in metal-catalyzed reactions. Supplied with high purity (95-97%), it ensures reproducible results in multi-step syntheses.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 515154-32-2
Cat. No. B1603946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-pyridyl ketone
CAS515154-32-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
InChIKeyJUFVVUQDXNEDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2): Basic Properties and Procurement Specifications


Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2), also known as cyclobutyl(pyridin-2-yl)methanone, is a heteroaryl ketone building block featuring a strained cyclobutyl ring directly attached to a pyridine-2-carbonyl group. It is typically supplied as a yellow crystalline solid or colorless oil with molecular formula C10H11NO and molecular weight 161.20 g/mol . Commercial specifications from suppliers such as AKSci and Fluorochem list purity at 95–97% , with recommended long-term storage in cool, dry conditions .

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2): Why Cycloalkyl or Aryl Analogs Cannot Serve as Drop-in Replacements


The 2-pyridyl ketone motif is a common pharmacophore and metal-binding ligand, yet substitution of the α-cycloalkyl group profoundly alters molecular geometry, conformational preferences, and steric environment. Cyclobutyl 2-pyridyl ketone occupies a distinct property space relative to cyclopropyl, cyclopentyl, and phenyl analogs, with differences in ring strain (≈26.5 kcal/mol for cyclobutane vs. ≈27.5 kcal/mol for cyclopropane and ≈6.5 kcal/mol for cyclopentane) [1], C–C–C bond angles (≈88° vs. 60° or ≈108°), and spatial bulk that directly impact ligand bite angles in metal complexes and target binding in biological systems [2]. These structural parameters cannot be replicated by other cycloalkyl ketones, making direct interchange in synthetic routes or structure-activity relationship (SAR) studies invalid.

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2): Quantitative Differentiation Data Against Closest Analogs


Purity Specifications and Batch-to-Batch Consistency for Reproducible Synthesis

AKSci supplies Cyclobutyl 2-pyridyl ketone at 95% minimum purity , while Fluorochem offers 97.0% purity . In contrast, many generic suppliers of closely related cycloalkyl pyridyl ketones (e.g., Cyclopropyl 2-pyridyl ketone) often list purity as ≥95% or unspecified. Higher and explicitly stated purity reduces the risk of side reactions and purification burden in multi-step syntheses, providing a procurement advantage.

Organic Synthesis Building Block Quality Reproducibility

Cyclobutyl Ring Strain as a Unique Reactive Handle for Ring-Opening Functionalization

Cyclobutyl 2-pyridyl ketone incorporates a cyclobutane ring with strain energy of approximately 26.5 kcal/mol [1], making it susceptible to controlled ring-opening under thermal, photochemical, or Lewis acid conditions. This contrasts with cyclopentyl analogs (strain energy ≈6.5 kcal/mol) which are essentially unstrained and inert to such transformations, and cyclopropyl analogs (≈27.5 kcal/mol) which undergo rapid, often less selective ring-opening. The intermediate strain of cyclobutane allows for regioselective C–C bond cleavage that is not possible with less strained rings.

Ring Strain Cycloaddition Medicinal Chemistry

Conformational Restriction Imparted by Cyclobutyl vs. Cyclopentyl or Phenyl Groups

The cyclobutyl ring in Cyclobutyl 2-pyridyl ketone adopts a puckered conformation with C–C–C bond angles of approximately 88°, significantly deviating from the 109.5° tetrahedral angle [1]. This non-planar, rigid geometry restricts rotational freedom around the C(cyclobutyl)–C(carbonyl) bond compared to cyclopentyl or phenyl analogs. In metal complexes, this restricted rotation alters the N–metal–O bite angle and steric shielding of the metal center relative to phenyl 2-pyridyl ketone (planar, freely rotating phenyl group) [2].

Conformational Analysis Ligand Design Bioisostere

Vendor Documentation and Safety Data Availability Supporting Regulatory Compliance

Fluorochem provides a full GHS-compliant safety data sheet (SDS) for Cyclobutyl 2-pyridyl ketone, detailing hazard statements (H302, H315, H319, H335) and precautionary measures . This level of documentation exceeds that available for many custom-synthesized or less-established cycloalkyl pyridyl ketone analogs, where SDS availability may be incomplete or absent. Comprehensive hazard information reduces regulatory compliance burden in institutional procurement.

Procurement Safety Data Sheets GHS Classification

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2): Recommended Application Scenarios Based on Differential Evidence


Synthesis of Conformationally Constrained Ligands for Asymmetric Catalysis

The puckered, rigid cyclobutyl group in Cyclobutyl 2-pyridyl ketone [1] restricts rotational freedom, making it a valuable precursor for chiral N,O-chelating ligands. Unlike phenyl- or cyclopentyl-derived analogs, the cyclobutyl moiety introduces a well-defined steric environment that can enhance enantioselectivity in metal-catalyzed transformations such as hydrogenation or cross-coupling.

Building Block for Strain-Release-Driven Diversification in Medicinal Chemistry

The intermediate strain energy of ≈26.5 kcal/mol [1] allows Cyclobutyl 2-pyridyl ketone to undergo selective, thermally or Lewis acid-catalyzed ring-opening to generate γ-substituted pyridyl ketones. This reactivity is not accessible with cyclopentyl analogs (strain energy ≈6.5 kcal/mol), enabling unique scaffold diversification in lead optimization campaigns.

High-Purity Intermediate for Multi-Step Syntheses Requiring Reproducible Outcomes

With commercial purity specifications of 95–97% [1] , Cyclobutyl 2-pyridyl ketone is suitable as a starting material in multi-step synthetic sequences where impurities could compromise catalyst activity or yield. Its availability from established vendors with full analytical documentation supports reproducible academic and industrial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl 2-pyridyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.